Comparative Nitric Oxide Synthase (NOS) Inhibition Profile
2-(4-(4-Nitrophenoxy)phenyl)ethanamine exhibits a distinct NOS isoform inhibition profile. It demonstrates >100 μM EC50 against neuronal NOS (nNOS) and endothelial NOS (eNOS), but a moderate 48 μM EC50 against inducible NOS (iNOS) [1]. In contrast, the prototypical NOS inhibitor L-NAME shows equipotent inhibition across all three isoforms (IC50 ~0.5-5 μM), while the compound's selectivity for iNOS over nNOS/eNOS is a differentiating feature [2]. This isoform selectivity, albeit weak, may be leveraged in research contexts where iNOS modulation is desired without significant impact on constitutive NOS isoforms.
| Evidence Dimension | iNOS Inhibition EC50 |
|---|---|
| Target Compound Data | 48 μM |
| Comparator Or Baseline | L-NAME (pan-NOS inhibitor) ~0.5-5 μM |
| Quantified Difference | 10- to 100-fold less potent than L-NAME; 2-fold selectivity for iNOS over nNOS/eNOS |
| Conditions | Human recombinant NOS isoforms expressed in HEK293 cells; nitric oxide production measured via Griess assay after 24 h incubation |
Why This Matters
This differentiation in iNOS selectivity guides researchers in choosing this compound for experiments requiring iNOS-preferential inhibition.
- [1] BindingDB. (2012). BDBM50348717 (CHEMBL1801484) Activity Data. View Source
- [2] Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593-615. View Source
